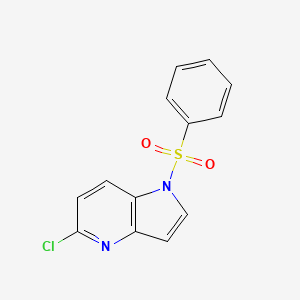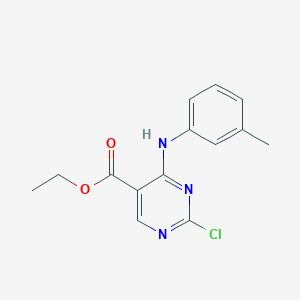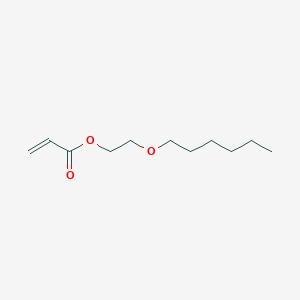
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
Vue d'ensemble
Description
“4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole” likely refers to a compound that contains a 1,2,3-triazole ring, a phenyl group, and a chloromethyl group . The 1,2,3-triazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The phenyl group is a six-membered aromatic ring (a benzene ring), and the chloromethyl group consists of a carbon atom bonded to a chlorine atom and two hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a phenyl ring through a single bond, and a chloromethyl group attached to the 4-position of the triazole ring . The exact spatial arrangement of these groups would depend on the specific isomer of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effect of the chloromethyl group and the electron-donating effect of the phenyl group . The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
1. Intermolecular Interactions in Triazole Derivatives
Triazole derivatives, including chloro and fluoro derivatives, have been studied for their intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X. These interactions are crucial in crystal engineering and pharmaceutical design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Corrosion Inhibition in Acidic Media
Triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their efficiency varies depending on the substituents present in the molecule, and they can significantly reduce corrosion in hydrochloric acid solutions (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
3. Use as Oxidizing Agents
Some triazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been identified as effective oxidizing agents for the conversion of pyrazolines to pyrazoles, demonstrating their potential in organic synthesis (Zolfigol et al., 2006).
4. Gas Phase Properties for Various Applications
The gas phase properties of triazoles, such as 4-phenyl-1,2,3-triazole, have been investigated to understand their fundamental characteristics, which are important for a variety of applications including pharmaceuticals and materials science (Wang, Chen, Wang, Shi, & Lee, 2013).
5. Inhibitors for Mild Steel Corrosion
Triazole derivatives like 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime have been synthesized as inhibitors for the corrosion of mild steel in acid media. Their adsorption and inhibition efficiency are significant for industrial applications (Li, He, Pei, & Hou, 2007).
6. Biological Activity and Molecular Modeling
Novel triazole derivatives have shown significant antibacterial, antifungal, and anti-inflammatory activities. Molecular modeling studies provide insights into their structural and electronic effects related to these biological activities (El-Reedy & Soliman, 2020).
7. Luminescent Properties in Rhenium Complexes
Triazole ligands, such as 4-phenyl-1,2,3-triazole, have been used to create luminescent rhenium tricarbonyl complexes. These complexes have applications in materials science, particularly in the development of new luminescent materials (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).
Mécanisme D'action
The mechanism of action of this compound would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it were used as a reagent in a chemical reaction, its mechanism of action would involve its reactivity as described above .
Safety and Hazards
As with any chemical, handling “4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards (due to the presence of the chloromethyl group) and health hazards if the compound is toxic .
Orientations Futures
The future directions for research on this compound would depend on its applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and developing methods for its large-scale synthesis .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQUALIGAOCMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264233 | |
| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924868-97-3 | |
| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924868-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethyl-5H-chromeno[2,3-b]pyridine](/img/structure/B1645611.png)


![[(Methoxycarbonyl)thio] cyanide](/img/structure/B1645618.png)


![5-Methyl-5,6-dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B1645636.png)






